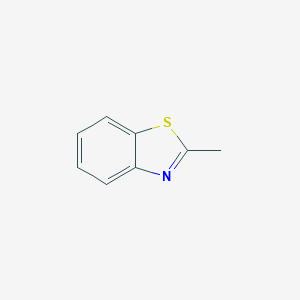

2-Methylbenzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYYSGDWQCSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049208 | |

| Record name | 2-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-75-2 | |

| Record name | 2-Methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylbenzothiazole from 2-Mercaptoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methylbenzothiazole, a crucial intermediate in the pharmaceutical and dye industries, starting from 2-mercaptoaniline. This document details the reaction conditions, experimental protocols, and underlying mechanisms of the key synthetic routes.

Introduction

2-Methylbenzothiazole is a heterocyclic compound of significant interest due to its wide range of applications. It serves as a key building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents, as well as in the manufacturing of cyanine (B1664457) dyes used as photosensitizers. The synthesis of 2-methylbenzothiazole from 2-mercaptoaniline is a common and efficient approach, primarily involving the condensation of the aniline (B41778) derivative with an acetylating agent. This guide will focus on the two principal methods: the reaction with acetic acid and the reaction with acetic anhydride (B1165640).

Core Synthesis Pathways

The synthesis of 2-methylbenzothiazole from 2-mercaptoaniline is typically achieved through a cyclocondensation reaction. The amino group of 2-mercaptoaniline first reacts with an acetylating agent to form an N-acetyl intermediate. Subsequent intramolecular cyclization, involving the thiol group and the acetyl carbonyl, followed by dehydration, yields the final 2-methylbenzothiazole product.

Reaction with Acetic Acid

This method involves the direct condensation of 2-mercaptoaniline with acetic acid, which acts as both the reactant and the solvent. The reaction is typically carried out under reflux conditions.

Quantitative Data Summary

| Reactants | Reagent Ratio/Concentration | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Reference |

| 2-Mercaptoaniline, Acetic Acid | 120% excess of Acetic Acid | Acetic Acid | Reflux | 3 | 78 | [1] |

Reaction Mechanism

The reaction proceeds through the initial formation of an amide linkage between the amino group of 2-mercaptoaniline and acetic acid. This is followed by an intramolecular nucleophilic attack of the thiol group on the carbonyl carbon of the acetyl group, leading to a cyclic intermediate. The final step involves the elimination of a water molecule to form the stable benzothiazole (B30560) ring.

Experimental Protocol

A detailed experimental protocol for the synthesis of 2-methylbenzothiazole using acetic acid is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-mercaptoaniline and a 120% excess of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.[1]

-

Workup and Purification:

-

After cooling, slowly distill the reaction mixture using a short Vigreux column to remove the water formed during the reaction (fraction boiling at 103-108°C).[1]

-

Remove the Vigreux column and distill off the excess acetic acid (boiling point 108-144°C).[1]

-

The remaining residue is then fractionally distilled under reduced pressure to yield pure 2-methylbenzothiazole (boiling point 93-97°C at 6 mm Hg).[1]

-

Reaction with Acetic Anhydride

The use of acetic anhydride, a stronger acetylating agent than acetic acid, can often lead to higher yields and shorter reaction times. This reaction is typically carried out in a solvent such as glacial acetic acid.

Quantitative Data Summary

| Reactants | Reagent Ratio/Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminothiophenol (B119425) halide, Acetic Anhydride | Molar ratio of 1:0.8-2.0 | Glacial Acetic Acid | 110-150 | 0.5-2.0 | Not Specified |

Note: The provided data is for a halogenated 2-aminothiophenol derivative, but the conditions are indicative of the general procedure.

Reaction Mechanism

The mechanism is similar to that with acetic acid, but the higher reactivity of acetic anhydride facilitates a more rapid acylation of the amino group. The subsequent intramolecular cyclization and dehydration steps proceed to form the 2-methylbenzothiazole.

Experimental Protocol

A general experimental protocol for the synthesis of 2-methylbenzothiazole derivatives using acetic anhydride is as follows:

-

Reaction Setup: In a reaction flask, add 2-aminothiophenol halide, glacial acetic acid, and acetic anhydride.

-

Reaction: Heat the reaction mixture to 110-150°C and maintain for 0.5 to 2.0 hours.

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

Cool the filtrate to 0-5°C in an ice-water bath.

-

Slowly add an aqueous solution of sodium hydroxide (B78521) to neutralize the mixture to a pH of 7.0 ± 0.5.

-

Extract the product with an organic solvent (e.g., dichloromethane, benzene, ether, or hexane).

-

Remove the organic solvent by distillation to obtain the 2-methylbenzothiazole derivative.

-

Experimental and Workflow Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of 2-methylbenzothiazole.

Greener Synthesis Approaches

Recent research has focused on developing more environmentally friendly methods for the synthesis of benzothiazole derivatives. These approaches often utilize alternative energy sources to accelerate the reaction and reduce the need for harsh solvents and catalysts.

-

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can promote the condensation reaction of 2-aminothiophenol with aldehydes under solvent-free conditions, often leading to excellent yields in shorter reaction times.

-

Microwave-Assisted Synthesis: Microwave irradiation has also been employed to accelerate the synthesis of benzothiazoles. This technique can significantly reduce reaction times from hours to minutes.

While specific protocols for the synthesis of 2-methylbenzothiazole from 2-mercaptoaniline using these green methods are not as extensively detailed in the readily available literature, they represent a promising area for future process development and optimization.

Conclusion

The synthesis of 2-methylbenzothiazole from 2-mercaptoaniline is a well-established and efficient process. The choice between using acetic acid or acetic anhydride as the acetylating agent will depend on the desired reaction rate, yield, and scale of the synthesis. The classical methods involving thermal heating are robust and high-yielding. Emerging greener technologies, such as ultrasound and microwave-assisted synthesis, offer promising alternatives for more sustainable and efficient production of this important chemical intermediate. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of 2-Methylbenzothiazole: An In-depth Technical Guide

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Introduction to 2-Methylbenzothiazole

2-Methylbenzothiazole is a bicyclic aromatic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a methyl group substituted at the 2-position. Its structural motif is a key component in a variety of biologically active molecules and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a curated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectrum

The proton NMR spectrum of 2-Methylbenzothiazole exhibits distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the protons of the methyl group.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylbenzothiazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.933 | d | Aromatic H |

| 7.769 | d | Aromatic H |

| 7.40 | t | Aromatic H |

| 7.32 | t | Aromatic H |

| 2.791 | s | -CH₃ |

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylbenzothiazole

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=N |

| 153.3 | C-S |

| 134.7 | Ar-C |

| 126.3 | Ar-CH |

| 125.0 | Ar-CH |

| 122.5 | Ar-CH |

| 121.7 | Ar-CH |

| 19.9 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for 2-Methylbenzothiazole

| Wavenumber (cm⁻¹) | Assignment |

| 3060 | Aromatic C-H Stretch |

| 2925 | Aliphatic C-H Stretch |

| 1600 | C=N Stretch |

| 1480, 1440 | Aromatic C=C Stretch |

| 750, 725 | C-H Bending (ortho-disubstituted benzene) |

| 690 | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Methylbenzothiazole

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 148 | 85 | [M-H]⁺ |

| 108 | 45 | [M-CH₃CN]⁺ |

| 69 | 30 | C₄H₃S⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of 2-Methylbenzothiazole was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

-

¹H NMR Acquisition: A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans were accumulated.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were accumulated.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat 2-Methylbenzothiazole was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 2-Methylbenzothiazole in dichloromethane (B109758) was prepared.

-

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of 2-Methylbenzothiazole is illustrated in the following diagram. This process outlines the sequential steps from sample acquisition to final structural confirmation.

Caption: Workflow for the spectroscopic characterization of 2-Methylbenzothiazole.

Solubility and Stability of 2-Methylbenzothiazole in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methylbenzothiazole, a heterocyclic compound relevant in various fields of chemical research and development. Due to the limited availability of specific quantitative data in public literature, this document combines existing qualitative information with predicted solubility values and detailed, adaptable experimental protocols to empower researchers to determine these critical parameters for their specific applications.

Core Concepts: Physicochemical Properties of 2-Methylbenzothiazole

2-Methylbenzothiazole (C₈H₇NS, MW: 149.21 g/mol ) is a pale yellow liquid at room temperature, characterized by a benzothiazole (B30560) core with a methyl group at the 2-position.[1][2] This substitution influences its physicochemical properties, including solubility and stability. The molecule is largely non-polar and aromatic, which dictates its interaction with various solvents. It is stable under normal storage conditions but can be susceptible to degradation under stress conditions such as high heat, strong oxidizing agents, and potentially light.[1][3]

Solubility Profile

The principle of "like dissolves like" is central to understanding the solubility of 2-Methylbenzothiazole. Its aromatic, heterocyclic structure suggests good solubility in organic solvents and limited solubility in water.

Qualitative and Estimated Quantitative Solubility

While precise, experimentally determined quantitative solubility data is scarce, a qualitative profile can be compiled from various sources. The following table summarizes this information and provides estimated quantitative values based on these descriptions and the compound's structural properties. These estimations should be experimentally verified for any critical application.

| Solvent Class | Solvent | Type | Predicted Solubility Category | Estimated Solubility ( g/100 mL at 25°C) | Reference(s) |

| Polar Protic | Water | Aqueous | Insoluble / Not Miscible | < 0.1 | [3][4][5] |

| Methanol | Alcohol | Slightly Soluble | 1 - 5 | [4][6] | |

| Ethanol | Alcohol | Soluble | > 10 | [1][7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfoxide | Sparingly Soluble | 0.5 - 2 | [4][6] |

| Acetone | Ketone | Soluble (Predicted) | > 10 | ||

| Dichloromethane (DCM) | Halogenated | Soluble (Predicted) | > 10 | ||

| Tetrahydrofuran (THF) | Ether | Very Soluble | > 20 | [7] | |

| Ethyl Acetate | Ester | Soluble (Predicted) | > 10 | ||

| Non-Polar | Toluene | Aromatic | Soluble (Predicted) | > 10 | |

| Hexane | Aliphatic | Sparingly Soluble (Predicted) | 0.5 - 2 | ||

| Diethyl Ether | Ether | Very Soluble | > 20 | [1] |

Note: Estimated values are for guidance only and require experimental confirmation.

Stability Profile

2-Methylbenzothiazole is generally stable under recommended storage conditions (cool, dry, well-ventilated, away from incompatible substances).[1] However, its stability in various solvents, especially under long-term storage or stress conditions, is a critical parameter for its use in research and development.

Known Stability and Potential Degradation Pathways

The primary known degradation pathways involve oxidation. Studies on the atmospheric degradation of 2-Methylbenzothiazole show that it can be oxidized by hydroxyl (OH) radicals.[8][9] This process can involve hydroxylation of the benzene (B151609) ring or oxidation of the methyl group to form an aldehyde.[8] Photodegradation is another potential pathway, as observed in related benzothiazole compounds.[10][11][12] In solution, degradation could be initiated by factors such as temperature, light (photolysis), oxygen (oxidation), and interaction with the solvent itself.

The following table summarizes the known stability information and outlines key parameters for experimental stability studies.

| Condition | Observation | Potential Degradants | Reference(s) |

| Thermal (Neat Substance) | Decomposes upon heating to emit toxic fumes of nitrogen and sulfur oxides. | Oxides of Nitrogen (NOx), Oxides of Sulfur (SOx) | [1] |

| Incompatible Materials | Strong oxidizing agents. | Various oxidation products. | [3] |

| Atmospheric Oxidation | Reacts with OH radicals in the gas phase. | Hydroxylated 2-methylbenzothiazoles, 1,3-benzothiazole-2-carbaldehyde. | [8][9] |

| Photolytic (Predicted) | May undergo photodegradation upon exposure to UV light, similar to other benzothiazoles. | 2-Hydroxybenzothiazole, Dimerization products. | [10] |

| Solution Stability (General) | Stable under normal temperatures and pressures when stored in a tightly closed container. | To be determined experimentally. | [1] |

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable solubility and stability data. The following sections provide adaptable, step-by-step methodologies based on standard laboratory practices for small organic molecules.

Protocol for Determining Thermodynamic Solubility

This protocol utilizes the widely accepted shake-flask method to determine the equilibrium solubility of 2-Methylbenzothiazole in a chosen solvent.[1][4][13]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Methylbenzothiazole to a series of glass vials (an excess is visible as a separate liquid phase or undissolved material).

-

To each vial, add a precise volume (e.g., 2 mL) of the desired laboratory solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator (e.g., at 25°C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved phases is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand at a constant temperature for at least 2 hours for the phases to separate.

-

For complete separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no undissolved material is disturbed.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification (HPLC-UV Method):

-

Develop an HPLC Method: Use a C18 column with a mobile phase such as acetonitrile (B52724) and water (with 0.1% formic acid, if necessary for peak shape). Set the UV detector to a wavelength where 2-Methylbenzothiazole has strong absorbance.

-

Prepare Standard Solutions: Create a series of standard solutions of 2-Methylbenzothiazole of known concentrations in the chosen solvent.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC and plot the peak area against concentration to generate a calibration curve.

-

Analyze Sample: Inject the diluted, filtered sample into the HPLC.

-

Calculate Concentration: Determine the concentration of 2-Methylbenzothiazole in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculate Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Protocol for Stability Assessment in Solution

This protocol outlines a method to assess the stability of 2-Methylbenzothiazole in a specific solvent under various storage conditions over time.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 2-Methylbenzothiazole in the desired solvent at a known concentration (e.g., 1 mg/mL). Ensure the compound is fully dissolved.

-

-

Aliquoting and Storage:

-

Distribute the stock solution into multiple, appropriately sealed vials (e.g., amber glass HPLC vials to protect from light).

-

Divide the vials into sets for each storage condition to be tested. Recommended conditions include:

-

Refrigerated (2-8°C), protected from light.

-

Room Temperature (~25°C), protected from light.

-

Room Temperature (~25°C), exposed to ambient light.

-

Elevated Temperature (e.g., 40°C), protected from light.

-

-

-

Time Points and Analysis:

-

Define the time points for analysis (e.g., T=0, 24 hours, 7 days, 14 days, 30 days).

-

At T=0, immediately analyze several aliquots using a validated, stability-indicating HPLC method to establish the initial concentration and purity.

-

At each subsequent time point, retrieve one vial from each storage condition for analysis.

-

-

HPLC Analysis:

-

Use an HPLC method capable of separating the parent 2-Methylbenzothiazole peak from any potential degradation products. A gradient method is often required.

-

Analyze the sample and record the peak area of the parent compound.

-

Examine the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.

-

-

Data Evaluation:

-

Calculate the concentration of 2-Methylbenzothiazole remaining at each time point.

-

Express the stability as the percentage of the initial (T=0) concentration remaining.

-

Plot the percentage remaining versus time for each storage condition.

-

If significant degradation is observed, LC-MS can be used to obtain mass information about the new peaks to help identify the degradants.

-

Potential Degradation Pathways

Based on studies of atmospheric oxidation and the degradation of related benzothiazoles, a potential degradation pathway for 2-Methylbenzothiazole in solution under oxidative or photolytic stress is proposed below. This pathway is illustrative and requires experimental confirmation.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. 120-75-2 CAS MSDS (2-Methylbenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. [PDF] Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. | Semantic Scholar [semanticscholar.org]

- 13. bioassaysys.com [bioassaysys.com]

2-Methylbenzothiazole Derivatives: A Technical Guide to Their Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold, a heterocyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry. Among its numerous derivatives, 2-methylbenzothiazoles have garnered significant attention due to their versatile biological activities. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanisms of action of 2-methylbenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Synthesis of 2-Methylbenzothiazole Derivatives

The synthesis of 2-methylbenzothiazole derivatives can be achieved through various chemical strategies. A common and effective method involves the condensation of 2-aminothiophenols with acetic anhydride (B1165640).

General Experimental Protocol: Synthesis of 2-Methylbenzothiazole

A typical procedure for the synthesis of 2-methylbenzothiazole is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve a 2-aminothiophenol (B119425) derivative in glacial acetic acid.

-

Reagent Addition: While stirring, add acetic anhydride to the solution. The molar ratio of acetic anhydride to the 2-aminothiophenol derivative is typically in the range of 0.8-2.0 to 1.[1]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period of 0.5 to 2.0 hours.[1]

-

Work-up: After the reaction is complete, the mixture is filtered. The filtrate is then cooled to 0-5 °C, and the pH is adjusted to approximately 7.0 with a slow, dropwise addition of an aqueous sodium hydroxide (B78521) solution.[1]

-

Extraction and Purification: The product is extracted using an organic solvent. The solvent is subsequently removed via distillation to yield the 2-methylbenzothiazole derivative.[1]

This protocol can be adapted for the synthesis of various substituted 2-methylbenzothiazole derivatives by using appropriately substituted 2-aminothiophenols.

Potential Applications and Biological Activities

2-Methylbenzothiazole derivatives have demonstrated a wide array of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of 2-methylbenzothiazole derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted phenylamino (B1219803) based methoxy (B1213986) methylbenzothiazole | HeLa | 0.6 ± 0.29 | [2] |

| Substituted phenylamino based methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [2] |

| Morpholine based thiourea (B124793) bromobenzothiazole | MCF-7 | 18.10 | [3] |

| Morpholine based thiourea bromobenzothiazole | HeLa | 38.85 | [3] |

| Thiophene based acetamide (B32628) benzothiazole | MCF-7 | 24.15 | [3] |

| Thiophene based acetamide benzothiazole | HeLa | 46.46 | [3] |

| Morpholine based thiourea aminobenzothiazole | MCF-7 | 26.43 | [3] |

| Morpholine based thiourea aminobenzothiazole | HeLa | 45.29 | [3] |

| Sulphonamide scaffold based BTA | MCF-7 | 34.5 | [3] |

| Sulphonamide scaffold based BTA | MG63 | 36.1 | [3] |

| Sulphonamide scaffold based BTA | HeLa | 44.15 | [3] |

| Naphthalimide derivative | HT-29 | 3.47 ± 0.2 | [2] |

| Naphthalimide derivative | A549 | 3.89 ± 0.3 | [2] |

| Naphthalimide derivative | MCF-7 | 5.08 ± 0.3 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-methylbenzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

Signaling Pathways in Anticancer Action

2-Substituted benzothiazole derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways.[5][6] These compounds can downregulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[5][6] This downregulation, in turn, affects downstream pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling cascades, ultimately leading to the induction of apoptosis.[5][6]

Antimicrobial Activity

2-Methylbenzothiazole derivatives also exhibit significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-thiazole hybrid 4b | Various bacteria and fungi | 3.90–15.63 | [7] |

| Benzothiazole derivative 3 | E. coli | 25-100 | [8] |

| Benzothiazole derivative 4 | E. coli | 25-100 | [8] |

| Benzothiazole derivative 3 | S. aureus | 50-200 | [8] |

| Benzothiazole derivative 4 | S. aureus | 50-200 | [8] |

| Benzothiazole derivative 3 | B. subtilis | 25-200 | [8] |

| Benzothiazole derivative 4 | B. subtilis | 25-200 | [8] |

| Benzothiazole derivative 3 | C. albicans | 25 | [8] |

| Benzothiazole derivative 4 | C. albicans | 25 | [8] |

| Benzothiazole derivative 10 | C. albicans | 100 | [8] |

| Benzothiazole derivative 12 | C. albicans | 25 | [8] |

| Thiazolidinone derivative 11a | Various bacteria | 0.10–0.25 mg/mL | [9] |

| Thiazolidinone derivative 11b | Various bacteria | 0.10–0.25 mg/mL | [9] |

| Amino-benzothiazole Schiff base 46a | E. coli, P. aeruginosa | 15.62 | [9] |

| Amino-benzothiazole Schiff base 46b | E. coli, P. aeruginosa | 15.62 | [9] |

| Phenyl urea (B33335) derivative 83a | E. faecalis | 8 | [9] |

| Phenyl urea derivative 83b | S. aureus | 8 | [9] |

| Phenyl urea derivative 83c | S. aureus | 8 | [9] |

| Piperazine derivative 154a | S. aureus | 32 | [9] |

| Piperazine derivative 154b | S. aureus | 32 | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The 2-methylbenzothiazole derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A growth control (broth and inoculum without the compound) and a sterility control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Monoamine Oxidase (MAO) Inhibition

Certain 2-methylbenzothiazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. This makes them potential therapeutic agents for neurodegenerative disorders like Parkinson's disease and depression.

Conclusion

2-Methylbenzothiazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and potent anticancer, antimicrobial, and enzyme-inhibiting properties make them attractive candidates for further investigation and development in the pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. asianpubs.org [asianpubs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]

- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Diverse Biological Activities of 2-Methylbenzothiazole and its Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-methylbenzothiazole and its analogues have garnered significant attention due to their potent and varied biological effects. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and enzyme inhibitory activities of this class of compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.

Anticancer Activity

Derivatives of 2-methylbenzothiazole have emerged as promising candidates in oncology research, demonstrating significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms underlying their anticancer properties often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.

Quantitative Anticancer Data

The in vitro cytotoxic potential of 2-methylbenzothiazole analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative 2-methylbenzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | A549 (Lung Carcinoma) | 10.67 ± 2.02 µg/mL | [1] |

| Derivative 2 | A549 (Lung Carcinoma) | 9.0 ± 1.0 µg/mL | [1] |

| Derivative 3 | HT-29 (Colon Adenocarcinoma) | 0.024 | [1] |

| Derivative 4 | H460 (Large Cell Lung Cancer) | 0.29 | [1] |

| Derivative 5 | A549 (Lung Carcinoma) | 0.84 | [1] |

| Derivative 6 | MDA-MB-231 (Breast Adenocarcinoma) | 0.88 | [1] |

Signaling Pathways in Anticancer Activity

Several critical signaling pathways are modulated by 2-methylbenzothiazole analogues to exert their anticancer effects. These include the PI3K/AKT, JAK/STAT, and the intrinsic mitochondrial apoptosis pathways.

Antimicrobial Activity

2-Methylbenzothiazole analogues also exhibit significant activity against a variety of pathogenic microorganisms, including both bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Quantitative Antimicrobial Data

The following table presents the MIC values of selected benzothiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 25 | [2] |

| Derivative B | Bacillus subtilis | 25 | [2] |

| Derivative C | Escherichia coli | 25 | [2] |

| Derivative D | Candida albicans | 25 | [2] |

| Derivative E | Aspergillus niger | 50 | [2] |

| Compound 3e | Staphylococcus aureus | 3.12 | [3] |

| Compound 3e | Enterococcus faecalis | 3.12 | [3] |

| Compound 3e | Salmonella typhi | 3.12 | [3] |

| Compound 3n | Candida tropicalis | 1.56 | [3] |

Monoamine Oxidase (MAO) Inhibition

Certain 2-methylbenzothiazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[4][5] Inhibition of these enzymes is a key therapeutic strategy for the treatment of neurodegenerative disorders like Parkinson's disease and depression.[4][5]

Quantitative MAO Inhibition Data

The inhibitory activity of 2-methylbenzothiazole derivatives against MAO-A and MAO-B is presented as IC50 values.

| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 4d | 0.218 | 0.0046 | [4] |

| 5e | 0.132 | 0.0054 | [4] |

| 5c | < 1 | 0.0056 | [4] |

| 5d | > 100 | 0.0052 | [4] |

| 4b | > 100 | 0.017 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Methylbenzothiazole Derivatives

A general method for the synthesis of 2-methylbenzothiazole derivatives involves the reaction of a 2-aminothiophenol (B119425) halide with acetic anhydride (B1165640) in a glacial acetic acid reaction system.[6]

Procedure:

-

Add acetic anhydride and a 2-aminothiophenol halide to a glacial acetic acid reaction system.[6]

-

Heat the reaction mixture and then allow it to cool to room temperature before filtering.[6]

-

Cool the filtrate to 0-5 °C and slowly add an aqueous solution of sodium hydroxide (B78521) to adjust the pH to approximately 7.0.[6]

-

Extract the product using an organic solvent.[6]

-

Remove the organic solvent via distillation to obtain the 2-methylbenzothiazole derivative.[6]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the 2-methylbenzothiazole derivatives and incubate for 48-72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds for a specified period.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in binding buffer.[3]

-

Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

-

Serial Dilutions: Prepare two-fold serial dilutions of the benzothiazole compounds in a suitable broth medium in a 96-well microtiter plate.[10]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland standard.[11]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[10]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Monoamine Oxidase (MAO) Inhibition Assay: Kynuramine (B1673886) Assay

This fluorometric assay measures the activity of MAO enzymes by quantifying the conversion of the substrate kynuramine to the fluorescent product 4-hydroxyquinoline (B1666331).[12][13]

Detailed Protocol:

-

Plate Setup: In a 96-well black microplate, add buffer, the MAO-A or MAO-B enzyme solution, and the test inhibitor (2-methylbenzothiazole derivative) at various concentrations.[12]

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[12]

-

Reaction Initiation: Start the reaction by adding the kynuramine substrate to all wells.[12]

-

Incubation: Incubate the plate, protected from light.[12]

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of the 4-hydroxyquinoline product.[13]

-

Data Analysis: Calculate the percentage of MAO inhibition and determine the IC50 value for each compound.

References

- 1. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 2. slideshare.net [slideshare.net]

- 3. kumc.edu [kumc.edu]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. benchchem.com [benchchem.com]

- 13. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]

2-Methylbenzothiazole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole is a heterocyclic compound of significant interest in organic synthesis, serving as a versatile precursor for a diverse array of functional molecules.[1][2] Its unique structural motif, featuring a fused benzene (B151609) and thiazole (B1198619) ring with a reactive methyl group at the 2-position, provides a valuable platform for the construction of complex molecular architectures. This guide explores the core reactivity of 2-methylbenzothiazole and its application in the synthesis of biologically active compounds and functional dyes, providing detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and biological mechanisms.

Core Reactivity and Key Transformations

The synthetic utility of 2-methylbenzothiazole stems primarily from the reactivity of its methyl group and the ability to undergo N-alkylation. The key transformations include deprotonation and subsequent alkylation/acylation, oxidation of the methyl group, and condensation reactions with various electrophiles.

Deprotonation and Alkylation/Acylation

The methyl group of 2-methylbenzothiazole can be deprotonated using strong bases, such as n-butyllithium, to form a highly reactive nucleophilic intermediate. This carbanion can then be quenched with a variety of electrophiles to introduce new functional groups at the 2-position.

Experimental Protocol: Deprotonation of 2-Methylbenzothiazole and Reaction with an Electrophile (General Procedure) [3][4][5]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (B95107) (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2-Methylbenzothiazole (1.0 eq) is added via syringe. n-Butyllithium (1.1 eq, as a solution in hexanes) is then added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Electrophilic Quench: The desired electrophile (e.g., an alkyl halide or an acyl chloride, 1.2 eq) is added dropwise to the solution at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted benzothiazole.

Table 1: Examples of Deprotonation and Alkylation/Acylation of 2-Methylbenzothiazole

| Electrophile | Product | Yield (%) | Reference |

| Benzyl bromide | 2-Phenethylbenzothiazole | Not specified | [6] |

| Acetyl chloride | 2-Acetonylbenzothiazole | Not specified | [7] |

| Benzaldehyde | 2-(1-Hydroxy-1-phenylmethyl)benzothiazole | Not specified | [8] |

Oxidation to 2-Benzothiazolecarboxaldehyde

The methyl group of 2-methylbenzothiazole can be oxidized to an aldehyde functionality, yielding 2-benzothiazolecarboxaldehyde, a key intermediate for further synthetic elaborations. Selenium dioxide is a commonly used oxidizing agent for this transformation.[3][9]

Experimental Protocol: Oxidation of 2-Methylbenzothiazole with Selenium Dioxide [9]

-

Reaction Setup: A round-bottom flask is charged with 2-methylbenzothiazole (1.0 eq) and a suitable solvent such as dioxane.

-

Oxidation: Selenium dioxide (1.1 eq) is added to the solution. The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the selenium byproduct. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 2-benzothiazolecarboxaldehyde.

Table 2: Spectroscopic Data for 2-Benzothiazolecarboxaldehyde

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, CHO), 8.2-7.5 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 193.5 (CHO), 168.0, 153.8, 137.0, 127.8, 127.2, 125.8, 122.5 |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch) |

| MS (EI) | m/z (%) 163 (M⁺) |

(Note: Specific shifts and peak intensities may vary depending on the solvent and instrument used. Data is representative.)[10][11]

Condensation Reactions

The active methyl group of 2-methylbenzothiazole can participate in condensation reactions with aldehydes and other carbonyl compounds, typically under basic or acidic conditions, to form a variety of derivatives, including 2-styrylbenzothiazoles.

Experimental Protocol: Synthesis of 2-Styrylbenzothiazoles [12]

-

Reaction Setup: 2-Methylbenzothiazole (1.0 eq) and an appropriate aromatic aldehyde (1.5 eq) are placed in a screw-capped glass vial.

-

Condensation: Acetic anhydride (B1165640) (10-15 drops) is added, and the reaction mixture is stirred at 120 °C for 16–18 hours.

-

Workup: The reaction is cooled to room temperature and diluted with a methanol/water mixture (1:2). The resulting precipitate is collected by filtration.

-

Purification: The crude solid is washed with a cold methanol/water mixture and dried to afford the pure 2-styrylbenzothiazole (B224385) derivative.

Table 3: Yields of 2-Styrylbenzothiazole Synthesis [6][12][13][14][15][16]

| Aromatic Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Styrylbenzothiazole | 85-94 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)benzothiazole | ~90 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrostyryl)benzothiazole | >90 |

| 2-Chlorobenzaldehyde | 2-(2-Chlorostyryl)benzothiazole | 85-95 |

Applications in the Synthesis of Biologically Active Molecules

Derivatives of 2-methylbenzothiazole have shown a wide range of biological activities, making this scaffold attractive for drug discovery and development.

Monoamine Oxidase (MAO) Inhibitors

Certain 2-methylbenzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576).[17] Inhibition of MAO-B leads to increased levels of dopamine in the brain, which is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[18][19][20]

Table 4: In Vitro MAO Inhibition by 2-Methylbenzothiazole Derivatives [17]

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| Derivative 1 | 2.14 | 0.011 | 195 |

| Derivative 2 | 1.78 | 0.017 | 105 |

| Derivative 3 | 0.218 | 0.0046 | 47 |

Signaling Pathway of MAO Inhibition

References

- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 7. Facile synthesis of benzothiazoles via cascade reactions of 2-iodoanilines, acid chlorides and Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]

- 13. benchchem.com [benchchem.com]

- 14. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Activated Methyl Group of 2-Methylbenzothiazole: A Technical Guide to its Reactivity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

The methyl group at the 2-position of the benzothiazole (B30560) ring, a common scaffold in medicinal chemistry and material science, is not a mere spectator. Its protons exhibit a significant degree of acidity, rendering it a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this methyl group, focusing on key reactions, experimental protocols, and the underlying mechanistic principles.

Acidity and Deprotonation: The Key to Reactivity

This carbanion, the 2-benzothiazolylmethyl anion, is a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions. The choice of base and reaction conditions is critical for efficient deprotonation and subsequent reactions.

Key Reactions of the 2-Methyl Group

The activated methyl group of 2-methylbenzothiazole participates in a range of important chemical reactions, including metalation, condensation, and oxidation.

Metalation and Subsequent Aldol-Type Reactions

Treatment of 2-methylbenzothiazole with a strong base, such as n-butyllithium, results in the deprotonation of the methyl group to form a lithiated intermediate. This nucleophilic species readily reacts with electrophiles, most notably aldehydes and ketones, in an aldol-type addition to furnish secondary and tertiary alcohols, respectively.

Experimental Protocol: Synthesis of 1-(Benzothiazol-2-yl)-2-phenylethan-1-ol

This protocol describes the deprotonation of 2-methylbenzothiazole with n-butyllithium followed by the addition of benzaldehyde (B42025).

Materials:

-

2-Methylbenzothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of 2-methylbenzothiazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this cooled solution, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Freshly distilled benzaldehyde (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 1-(benzothiazol-2-yl)-2-phenylethan-1-ol.

The following diagram illustrates the workflow for the metalation and subsequent aldol-type reaction of 2-methylbenzothiazole.

Condensation Reactions

The activated methyl group of 2-methylbenzothiazole can undergo condensation reactions with aldehydes, particularly aromatic aldehydes, to form 2-styrylbenzothiazole (B224385) derivatives. These reactions are typically carried out at elevated temperatures, often in the presence of a dehydrating agent like acetic anhydride.

Experimental Protocol: Synthesis of 2-Styrylbenzothiazoles

This protocol describes a general procedure for the condensation of 2-methylbenzothiazole with an aromatic aldehyde.

Materials:

-

2-Methylbenzothiazole

-

Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

-

Acetic anhydride

-

Water

Procedure:

-

In a screw-capped glass vial, place 2-methylbenzothiazole (1.0 equivalent) and add 10-15 drops of acetic anhydride.

-

Add the desired aromatic aldehyde (1.5 equivalents) to the mixture.

-

Seal the vial and stir the reaction mixture at 120 °C for 16-18 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or ESI-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a 1:2 mixture of methanol and water while stirring.

-

The product may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Table 1: Synthesis of 2-Styrylbenzothiazole Derivatives

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-Styrylbenzothiazole | 16 | Not Reported |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)benzothiazole | 18 | Not Reported |

| 3 | 4-(Dimethylamino)benzaldehyde | 2-(4-(Dimethylamino)styryl)benzothiazole | 18 | Not Reported |

Yields were not explicitly provided in the source but the procedure is described as a general method for the synthesis of these compounds.

The Knoevenagel condensation, a related reaction involving active methylene (B1212753) compounds, is generally not feasible with 2-methylbenzothiazole itself due to the insufficient acidity of the methyl protons to be deprotonated by the weak amine bases typically used as catalysts. However, derivatives of 2-methylbenzothiazole with additional electron-withdrawing groups on the benzothiazole ring can undergo this reaction.

Oxidation

The methyl group of 2-methylbenzothiazole is susceptible to oxidation. For instance, gas-phase reaction with hydroxyl radicals (OH) leads to the formation of 1,3-benzothiazole-2-carbaldehyde (B1267632) as a major product, alongside various hydroxylated derivatives from the attack on the benzene (B151609) ring.[3][4] The reaction with OH radicals is significantly faster for 2-methylbenzothiazole compared to the parent benzothiazole.[3]

Table 2: Product Distribution from the Gas-Phase Oxidation of 2-Methylbenzothiazole by OH Radicals [3]

| Product | Relative Yield (%) |

| 1,3-Benzothiazole-2-carbaldehyde | ~33 |

| Hydroxylated 2-methylbenzothiazoles | ~67 |

| - 7-Hydroxy-2-methylbenzothiazole | 35 (of hydroxylated products) |

| - 6-Hydroxy-2-methylbenzothiazole | 32 (of hydroxylated products) |

| - 5-Hydroxy-2-methylbenzothiazole | 18 (of hydroxylated products) |

| - 4-Hydroxy-2-methylbenzothiazole | 15 (of hydroxylated products) |

The following diagram illustrates the dual pathways of OH radical attack on 2-methylbenzothiazole.

Application in the Synthesis of Cyanine (B1664457) Dyes

A significant application of the reactive methyl group in 2-methylbenzothiazole is in the synthesis of cyanine dyes. First, the nitrogen of the benzothiazole ring is quaternized by reaction with an alkylating agent (e.g., an alkyl halide or tosylate) to form a 2-methylbenzothiazolium salt. This quaternization further increases the acidity of the methyl protons. The resulting salt can then be condensed with a variety of electrophilic reagents, such as other heterocyclic salts containing a reactive group or with orthoesters, in the presence of a base to form the characteristic polymethine chain of cyanine dyes.

Experimental Protocol: Synthesis of a Symmetrical Monomethine Cyanine Dye

This protocol provides a general method for the synthesis of a symmetrical monomethine cyanine dye from 2-methylbenzothiazole.

Materials:

-

2-Methylbenzothiazole

-

Methyl tosylate

-

2-Methylthiobenzothiazole

Procedure:

-

A mixture of 2-methylbenzothiazole (1.0 equivalent) and methyl tosylate (1.1 equivalents) is heated at 120 °C for 2-3 hours to form the N-methyl-2-methylbenzothiazolium tosylate salt.

-

In a separate vessel, 2-methylthiobenzothiazole (1.0 equivalent) is also quaternized with methyl tosylate under the same conditions.

-

The two resulting salts are combined in a flask with pyridine as a basic catalyst and ethanol as a solvent.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or UV-Vis spectroscopy).

-

After cooling, the cyanine dye product often precipitates and can be collected by filtration.

-

The crude dye is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Conclusion

The methyl group of 2-methylbenzothiazole is a key functional handle that provides access to a wide array of more complex molecules. Its reactivity, rooted in the acidity of its protons, allows for facile deprotonation and subsequent nucleophilic attack on various electrophiles. This has been exploited in the synthesis of functional molecules such as styryl derivatives and, most notably, cyanine dyes. Understanding the principles of its reactivity and the practical aspects of the associated experimental protocols is crucial for researchers in medicinal chemistry and materials science who seek to leverage the 2-methylbenzothiazole scaffold in the design and synthesis of novel compounds.

References

- 1. 2-Methylbenzothiazole CAS#: 120-75-2 [m.chemicalbook.com]

- 2. Showing Compound 2-Methylbenzothiazole (FDB010990) - FooDB [foodb.ca]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Atmospheric Oxidation of 2-Methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole (MeBTH) is a heterocyclic aromatic compound utilized in various industrial applications, including as a vulcanization accelerator in the rubber industry and as a precursor in the synthesis of various chemicals.[1] Its presence in the environment, particularly in atmospheric and aquatic systems, necessitates a thorough understanding of its fate and transformation pathways. This technical guide provides an in-depth analysis of the environmental fate and atmospheric oxidation of 2-Methylbenzothiazole, summarizing key quantitative data, detailing experimental protocols, and visualizing complex chemical processes.

Atmospheric Oxidation of 2-Methylbenzothiazole

The primary atmospheric removal process for 2-Methylbenzothiazole is oxidation initiated by hydroxyl (OH) radicals, which are highly reactive and ubiquitous in the troposphere.[1] Reactions with other atmospheric oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃) are also considered potential degradation pathways.[1]

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction of 2-Methylbenzothiazole with OH radicals proceeds via two main pathways: electrophilic addition to the benzene (B151609) ring and hydrogen abstraction from the methyl group.[1]

Reaction Kinetics:

The overall rate constant for the gas-phase reaction of 2-Methylbenzothiazole with OH radicals has been determined at 298 K and 1 atm.[1] This value is crucial for estimating the atmospheric lifetime of the compound.

| Parameter | Value | Reference |

| Rate Constant (k_OH) | (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [1] |

| Atmospheric Lifetime | ~9 hours to 4 days (assuming [OH] = 10⁶ - 10⁷ radicals cm⁻³) | [1] |

Degradation Pathways and Products:

The reaction with OH radicals leads to the formation of several products, with the branching ratio between the two primary pathways being a key factor in determining the product distribution.

-

Attack on the Benzene Ring (~67%): This pathway results in the formation of various hydroxylated isomers of 2-Methylbenzothiazole. The relative yields of these isomers have been experimentally determined.[1]

-

Attack on the Methyl Group (~33%): This pathway leads to the formation of 1,3-benzothiazole-2-carbaldehyde.[1]

Table of Gas-Phase Oxidation Products and Yields:

| Product | Chemical Formula | Molar Yield (%) |

| 1,3-benzothiazole-2-carbaldehyde | C₈H₅NOS | 33 ± 6 |

| 4-hydroxy-2-methylbenzothiazole | C₈H₇NOS | |

| 5-hydroxy-2-methylbenzothiazole | C₈H₇NOS | |

| 6-hydroxy-2-methylbenzothiazole | C₈H₇NOS | |

| 7-hydroxy-2-methylbenzothiazole | C₈H₇NOS | |

| Total Hydroxylated Isomers | 67 ± 12 |

Note: Individual yields for the hydroxylated isomers were not fully quantified in the cited literature, but their formation was confirmed. The total yield for these isomers is inferred from the branching ratio.

Experimental Protocol: Gas-Phase Kinetics and Product Identification

A detailed experimental protocol for studying the gas-phase oxidation of 2-Methylbenzothiazole is outlined below, based on the methodology described in the literature.[1]

1. Kinetic Measurements:

-

Apparatus: Experiments are typically conducted in a large-volume (e.g., 40 L) Teflon reaction chamber at a controlled temperature (298 K) and pressure (1 atm).[1]

-

Reactants:

-

2-Methylbenzothiazole (high purity, e.g., 99%).

-

OH radical precursor: Isopropyl nitrite (B80452) (IPN) is commonly used, which photolyzes to produce OH radicals.[1]

-

Reference compound: A compound with a well-known rate constant for its reaction with OH radicals (e.g., benzene) is used for relative rate measurements.[1]

-

-

Procedure:

-

A known amount of 2-Methylbenzothiazole and the reference compound are introduced into the reaction chamber.

-

IPN is added, and the mixture is irradiated with UV lamps to initiate the photolysis of IPN and the generation of OH radicals.

-

The concentrations of 2-Methylbenzothiazole and the reference compound are monitored over time using a sensitive analytical technique such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS).[1]

-

The relative rate constant is determined by plotting the natural logarithm of the ratio of the initial and time-dependent concentrations of 2-Methylbenzothiazole against the same for the reference compound. The absolute rate constant is then calculated using the known rate constant of the reference compound.[1]

-

2. Product Identification and Quantification:

-

Apparatus: Similar reaction chamber setup as for kinetic studies.

-

Procedure:

-

Higher initial concentrations of 2-Methylbenzothiazole are used to generate sufficient product for analysis.

-